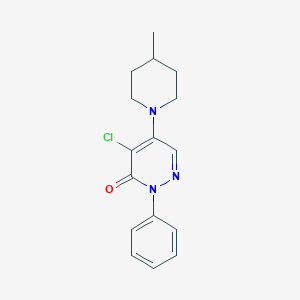![molecular formula C20H32N2O4S B272315 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as Boc-4-piperidone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperidine and has a molecular formula of C19H32N2O4S. Boc-4-piperidone is a white solid that is soluble in organic solvents such as methanol and chloroform.
Mecanismo De Acción
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone acts as a prodrug, which means that it is converted into its active form in the body. The active form of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is piperidone, which is a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are important in the transmission of nerve impulses, and their inhibition can lead to various physiological effects.
Biochemical and Physiological Effects:
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone and its active form piperidone have been shown to have various biochemical and physiological effects. These effects include inhibition of acetylcholinesterase and butyrylcholinesterase, which can lead to improved cognitive function and memory. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is also stable under normal laboratory conditions. However, one limitation of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone in scientific research. One direction is the synthesis of new compounds that have improved pharmacological properties. Another direction is the development of new methods for the synthesis of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone and its derivatives. Additionally, 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone can be used in the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's.
In conclusion, 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is a useful chemical compound that has been widely used in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has several biochemical and physiological effects, and its active form piperidone has been shown to have potential therapeutic applications. There are several future directions for the use of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone in scientific research, including the development of new compounds and diagnostic tools.
Métodos De Síntesis
The synthesis of 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone involves the reaction of 4-butoxy-3-tert-butylbenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development. 1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamidedone is also used in the synthesis of bioactive compounds such as inhibitors of enzymes and receptors.
Propiedades
Fórmula molecular |
C20H32N2O4S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-(4-butoxy-3-tert-butylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H32N2O4S/c1-5-6-13-26-18-8-7-16(14-17(18)20(2,3)4)27(24,25)22-11-9-15(10-12-22)19(21)23/h7-8,14-15H,5-6,9-13H2,1-4H3,(H2,21,23) |
Clave InChI |
ZAFLLVGWMHBBOM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)





![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)



